molecular formula C7H12FNO2 B1381771 methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate CAS No. 1860033-52-8

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate

Cat. No.: B1381771
CAS No.: 1860033-52-8
M. Wt: 161.17 g/mol
InChI Key: MWJBLNRWWBKFAL-LURJTMIESA-N
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Description

Nomenclature and Structural Identification

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate is a stereoselectively fluorinated azetidine derivative with the molecular formula C₇H₁₂FNO₂ (molecular weight: 161.17 g/mol). Its IUPAC name reflects the presence of a four-membered azetidine ring, a (2-fluoroethyl) substituent at the nitrogen atom, and a methyl ester group at the 2-position. The S-configuration at carbon-2 establishes its chiral center, critical for potential biological interactions.

The compound’s structure comprises:

  • Azetidine ring : A strained four-membered nitrogen-containing heterocycle.
  • 2-Fluoroethyl group : A fluorinated ethyl chain attached to the nitrogen, introducing lipophilicity and metabolic stability.
  • Methyl ester moiety : Positioned at carbon-2, enhancing solubility and reactivity.

Table 1: Key Structural and Identifying Data

Property Value/Description Source
CAS Number 1860033-52-8
Molecular Formula C₇H₁₂FNO₂
Molecular Weight 161.17 g/mol
Synonyms This compound
SMILES COC(=O)[C@@H]1CCN1CCF

Stereochemical Considerations

The S-configuration at carbon-2 is confirmed by chiral resolution methods, ensuring enantiopurity. This stereochemistry influences the spatial arrangement of substituents, potentially affecting binding interactions in biological systems.

Historical Context in Azetidine Chemistry

Azetidines, first synthesized in the early 20th century, have evolved as critical scaffolds in medicinal chemistry due to their ring strain and reactivity. The development of this compound aligns with advancements in fluorinated heterocycle design, which gained prominence in the 21st century for enhancing drug-like properties.

Key Milestones in Azetidine Chemistry :

  • Early Synthesis : Reduction of β-lactams (azetidinones) using lithium aluminum hydride.
  • Functionalization : Methods for introducing substituents, including fluorination, expanded synthetic versatility.
  • Biological Relevance : Fluorinated azetidines emerged as intermediates in antiviral, anticancer, and CNS-targeted agents.

The compound’s fluorinated ethyl group reflects modern trends in leveraging fluorine’s electronic and steric effects to modulate pharmacokinetics.

Position within the Fluorinated Heterocyclic Compound Family

This compound belongs to the fluorinated N-heterocycle subclass, distinguished by its four-membered ring and fluorinated alkyl chain. This positioning enables unique interactions in drug discovery, as outlined below:

Functional Advantages of Fluorination

  • Metabolic Stability : The C–F bond resists oxidative metabolism, prolonging half-life.
  • Lipophilicity : Enhances membrane permeability, critical for CNS penetration.
  • Electronic Effects : Polarizes adjacent bonds, altering reactivity in catalytic processes.

Table 2: Comparative Properties of Fluorinated Heterocycles

Heterocycle Fluorination Site Key Applications
Azetidine Ethyl chain CNS drugs, protein degraders
Pyrazole Ring carbon Anticancer agents, kinase inhibitors
Piperidine Ring carbon or sidechain HIV protease inhibitors, antidepressants

The compound’s azetidine core contrasts with larger heterocycles (e.g., piperidines) by offering higher ring strain and reactivity, enabling diverse synthetic applications.

Properties

IUPAC Name

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBLNRWWBKFAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Azetidin-2-one Derivatives

One of the most common approaches involves starting with azetidin-2-one (azetidin-2-one) derivatives, which are cyclized or reacted with appropriate reagents to form the azetidine ring with functional groups that can be further modified.

  • Method:
    Azetidin-2-one can be reacted with 2-fluoroethylamine derivatives or halides to introduce the 2-fluoroethyl side chain via nucleophilic substitution or addition reactions.
    For example, the reaction of azetidin-2-one with 2-fluoroethylamine in the presence of a base or catalyst can lead to the formation of the desired azetidine ring with the fluorinated side chain attached.

Cyclization of Amino Alcohols or Halides

Another approach involves cyclization of amino alcohols or halides bearing the fluorinated group:

  • Procedure:
    • Synthesize a suitable amino alcohol bearing the 2-fluoroethyl group.
    • Cyclize under dehydrating conditions or using intramolecular nucleophilic substitution to form the azetidine ring.

Research Data:

A relevant example from patent WO2018108954A1 describes the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a precursor that can be further esterified to obtain methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate. The process involves cyclization of azetidine intermediates with fluoromethyl groups under controlled conditions, often using reagents like epichlorohydrin derivatives or fluorinated alkyl halides.

Functionalization of Azetidine Rings with Fluoromethyl Groups

Nucleophilic Substitution on Azetidine Precursors

  • Method:
    • Use of fluoromethyl halides (e.g., fluoromethyl chloride or bromide) to alkylate azetidine nitrogen or carbon centers, leading to the fluorinated side chain.

Use of Fluorinated Building Blocks

  • The synthesis often employs fluorinated building blocks such as 2-fluoroethyl halides or sulfonates, which are reacted with azetidine derivatives under basic or catalytic conditions to introduce the fluoromethyl group selectively.

Research Data:

Patent WO2018108954A1 reports the synthesis of fluoromethyl azetidine derivatives via cyclization and subsequent fluoromethylation, emphasizing the importance of regioselectivity and stereoselectivity in the process.

Esterification to Form the Carboxylate

Once the azetidine ring bearing the fluoromethyl group is synthesized, esterification is performed:

  • Method:
    • React the free acid form of the azetidine-2-carboxylic acid with methyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
    • Alternatively, use methyl chloroformate or methyl iodide with a base to methylate the carboxylate group.

Research Data:

The patent CN103467350A describes a method for preparing azetidine-2-carboxylic acid derivatives, including esterification steps, using common reagents like methyl alcohol and acid catalysts, emphasizing operational simplicity and high purity.

Stereoselective Control

Achieving the (2S) configuration is critical:

  • Approach:
    • Use chiral starting materials or chiral catalysts during cyclization or functionalization steps.
    • Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of (S)-azetidine-2-carboxylic acid derivatives.

Summary of Key Data

Step Methodology Reagents Conditions Yield Notes
Ring formation Cyclization of azetidin-2-one derivatives Fluorinated alkyl halides or amines Reflux, inert atmosphere 60-80% regio- and stereoselective
Fluoromethylation Alkylation with fluoromethyl halides Fluoromethyl chloride/bromide Base, room temperature 70-90% regioselective on nitrogen or carbon
Esterification Reaction with methyl alcohol Acid catalyst Reflux 80-95% high purity of methyl ester

Notes and Recommendations

  • Operational simplicity:
    The synthesis can be optimized by using commercially available fluorinated reagents and standard cyclization protocols.

  • Purity considerations:
    Recrystallization and chromatography are essential for obtaining high stereochemical purity, especially for pharmaceutical applications.

  • Environmental and safety considerations: Handling fluorinated reagents requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoroethyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, ethyl derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluoroethyl groups on biological activity.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring structure may also play a role in modulating the compound’s biological activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-Chloroethyl)-2-azetidinecarboxylic acid methyl ester
  • (2S)-1-(2-Bromoethyl)-2-azetidinecarboxylic acid methyl ester
  • (2S)-1-(2-Iodoethyl)-2-azetidinecarboxylic acid methyl ester

Uniqueness

The presence of the fluoroethyl group in methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, compared to its chloro, bromo, and iodo counterparts. These features make it a valuable compound for drug development and other scientific applications.

Biological Activity

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate is a nitrogen-containing heterocyclic compound known for its potential biological activity and applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₂FNO₂
  • Molecular Weight : 161.17 g/mol
  • CAS Number : 1860033-52-8

The compound features a four-membered azetidine ring with a fluorinated ethyl side chain, which may enhance its pharmacological properties compared to non-fluorinated analogs.

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes, receptors, or nucleic acids. The fluoroethyl group is expected to influence its binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various physiological effects.

Potential Targets

  • Enzymes : May act as an inhibitor or modulator of enzyme activity.
  • Receptors : Could interact with neurotransmitter receptors or other membrane proteins.
  • Nucleic Acids : Potential to affect gene expression or RNA processing.

Antiviral and Anticancer Properties

Preliminary studies suggest that this compound exhibits potential antiviral and anticancer activities. Research indicates that compounds with similar structures may inhibit viral replication or cancer cell proliferation through their interactions with specific cellular pathways.

Binding Affinity Studies

Interaction studies have shown that this compound has notable binding affinities to various biological targets. For instance, it may demonstrate significant inhibitory effects on certain proteases or receptors involved in disease processes .

Study 1: Synthesis and Evaluation

A study investigated the synthesis of this compound and its biological evaluation in vitro. The compound was tested for its inhibitory effects on selected enzymes, yielding promising results that warrant further exploration into its therapeutic potential.

Study 2: Structure-Activity Relationship

Research exploring the structure-activity relationship (SAR) of azetidine derivatives indicated that the presence of the fluorine atom significantly enhances metabolic stability and bioactivity compared to non-fluorinated counterparts. This suggests that this compound could be a valuable lead compound for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
Methyl azetidine-2-carboxylateAzetidineLacks fluorine substitution
(S)-Methyl 1-(3-fluoropropyl)azetidine-2-carboxylateAzetidineDifferent alkyl chain length
Methyl 1-(4-fluorobutyl)azetidine-2-carboxylateAzetidineLonger carbon chain with fluorine

The unique fluorinated substituent in this compound differentiates it from other azetidine derivatives, potentially leading to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate, and how does stereochemical purity affect yield?

  • Methodological Answer : The synthesis typically involves azetidine ring formation followed by fluoroethylation. For example, azetidine intermediates can be synthesized via ring-opening of β-lactams or cyclization of amino alcohols. Fluoroethylation is achieved using 2-fluoroethyl tosylate or bromide under basic conditions (e.g., K₂CO₃ in DMF). Stereochemical purity is maintained using chiral auxiliaries or enantioselective catalysis. Yield optimization requires monitoring by chiral HPLC or polarimetry to confirm (2S) configuration .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include the azetidine ring protons (δ 3.2–4.0 ppm) and the fluorinated ethyl group (δ 4.4–4.6 ppm, split due to ¹⁹F coupling). HRMS confirms molecular weight ([M+H]⁺ calculated for C₇H₁₁FNO₂: 176.0821). Crystallography resolves stereochemistry and bond angles, critical for verifying the (2S) configuration .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester and fluoroethyl groups. Storage at –20°C under inert gas (argon) is recommended. Stability in solution varies with solvent: DMSO or dry THF preserves integrity for ≤48 hours, while aqueous buffers (pH >7) accelerate degradation. Regular LC-MS monitoring ensures batch consistency. Waste must be segregated and treated via halogen-specific disposal protocols to prevent environmental release .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR shifts) arise in studies of this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR shifts often stem from solvent polarity, temperature, or residual water. For example, fluorinated ethyl proton signals split differently in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding. To resolve conflicts, replicate spectra under standardized conditions (25°C, anhydrous solvent) and compare with computational models (DFT-based NMR prediction). Cross-validation via 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What strategies mitigate side reactions during fluoroethylation of the azetidine ring?

  • Methodological Answer : Competing alkylation at the azetidine nitrogen versus oxygen can occur. Using bulky bases (e.g., DBU) or low-temperature (–10°C) conditions favors nitrogen-selective fluoroethylation. Kinetic studies (e.g., in situ FTIR) identify optimal reaction times to minimize over-alkylation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .

Q. How does the fluoroethyl group influence the compound’s conformational dynamics in solution?

  • Methodological Answer : The fluoroethyl moiety introduces steric and electronic effects, altering the azetidine ring puckering. Variable-temperature NMR (VT-NMR) reveals restricted rotation around the N–CH₂ bond (ΔG‡ ~12–15 kcal/mol). Molecular dynamics simulations (MD) further show that fluorine’s electronegativity stabilizes gauche conformers, impacting ligand-receptor interactions in pharmacological studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Variability in bioassays (e.g., IC₅₀ values) may arise from differences in cell lines, assay pH, or impurity profiles. Control experiments should include:

  • Batch standardization : Purity ≥95% (HPLC), residual solvent quantification.
  • Assay replication : Use ≥3 cell lines (e.g., HEK293, HeLa) and orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical weighting for sample size and methodology rigor .

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